N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate
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Overview
Description
Reactants: Phthalazine and p-tolyl halide (e.g., p-tolyl chloride).
Conditions: Use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Product: 4-(p-tolyl)phthalazine.
Attachment of Morpholinopropyl Group
Reactants: 4-(p-tolyl)phthalazine and 3-chloropropylmorpholine.
Conditions: Nucleophilic substitution reaction in the presence of a base such as sodium hydride.
Product: N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine.
Formation of Dioxalate Salt
Reactants: N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine and oxalic acid.
Conditions: Dissolution in a suitable solvent followed by crystallization.
Product: N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate typically involves multiple steps, starting with the preparation of the phthalazine core. One common method involves the cyclization of hydrazine derivatives with phthalic anhydride. The resulting phthalazine is then subjected to further functionalization.
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Formation of Phthalazine Core
Reactants: Hydrazine hydrate and phthalic anhydride.
Conditions: Reflux in an appropriate solvent such as ethanol or acetic acid.
Product: Phthalazine.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Bases like sodium hydride or potassium carbonate, and solvents such as DMF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives with altered functional groups.
Scientific Research Applications
N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine: The parent compound without the dioxalate salt.
4-(p-tolyl)phthalazin-1-amine: A simpler derivative lacking the morpholinopropyl group.
N-(3-morpholinopropyl)phthalazin-1-amine: A derivative without the p-tolyl group.
Uniqueness
N-(3-morpholinopropyl)-4-(p-tolyl)phthalazin-1-amine dioxalate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the morpholinopropyl group enhances its solubility and bioavailability, while the p-tolyl group contributes to its binding affinity and specificity for molecular targets. The dioxalate salt form improves its stability and ease of handling in various applications.
Properties
IUPAC Name |
4-(4-methylphenyl)-N-(3-morpholin-4-ylpropyl)phthalazin-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O.2C2H2O4/c1-17-7-9-18(10-8-17)21-19-5-2-3-6-20(19)22(25-24-21)23-11-4-12-26-13-15-27-16-14-26;2*3-1(4)2(5)6/h2-3,5-10H,4,11-16H2,1H3,(H,23,25);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBJREAECBPIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCCCN4CCOCC4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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